molecular formula C16H20N4O4S B1404613 N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide CAS No. 1796948-68-9

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B1404613
CAS No.: 1796948-68-9
M. Wt: 364.4 g/mol
InChI Key: SRIWASAKMHXQFM-UHFFFAOYSA-N
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Description

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide (CAS: 1796948-68-9) is a synthetic acetamide derivative featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-yl group, linked via a sulfonamide bridge to a phenylacetamide moiety. It is marketed by EOS Med Chem for pharmaceutical applications, though specific therapeutic indications or mechanistic data remain undisclosed .

Properties

IUPAC Name

N-[4-[[1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12(21)18-13-2-4-16(5-3-13)25(22,23)19-14-10-17-20(11-14)15-6-8-24-9-7-15/h2-5,10-11,15,19H,6-9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWASAKMHXQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The tetrahydropyran and pyrazole rings are then coupled using sulfonyl chloride intermediates under basic conditions to form the sulfonamide linkage.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (–SO₂–NH–) is a key reactive site. This group typically undergoes hydrolysis, substitution, or condensation reactions:

Reaction Type Conditions Products Significance
Acidic/Basic Hydrolysis HCl/H₂O or NaOH/H₂OSulfonic acid derivative + amineCleavage of sulfonamide bond for structural modification.
Nucleophilic Substitution Alkyl halides, acyl chloridesN-alkylated or acylated derivativesEnhances lipophilicity or introduces targeting groups.
Condensation Carbonyl compounds (e.g., aldehydes)Schiff base derivativesPotential for forming coordination complexes or prodrugs.

Structural Basis : The sulfonamide group connects the phenyl and pyrazole rings, making it susceptible to cleavage under strong acidic/basic conditions .

Pyrazole Ring Modifications

The pyrazole ring (N-heterocycle) can undergo electrophilic substitution or coordination reactions:

Reaction Type Reagents Outcome Application
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, SO₃Nitro- or sulfonated pyrazole derivativesIntroduces electron-withdrawing groups for enhanced bioactivity.
Metal Coordination Transition metals (e.g., Cu²⁺, Fe³⁺)Metal-ligand complexesExplored for catalytic or antimicrobial applications .

Insight : The pyrazole’s amino group (–NH–) adjacent to the sulfonamide may participate in hydrogen bonding or act as a directing group .

Tetrahydro-2H-Pyran Ring Reactions

The tetrahydro-2H-pyran (oxane) ring exhibits typical ether reactivity:

Reaction Conditions Product Utility
Ring-Opening HBr/HOAcBromo-alcohol derivativeGenerates linear intermediates for further functionalization.
Oxidation KMnO₄, acidic conditionsTetrahydro-pyran-4-oneIntroduces ketone groups for cross-coupling reactions.

Structural Note : The oxane ring’s stability under physiological conditions may influence the compound’s pharmacokinetics .

Acetamide Group Transformations

The acetamide (–NHCOCH₃) group is prone to hydrolysis or substitution:

Reaction Reagents Result Purpose
Hydrolysis HCl reflux4-Aminophenyl sulfonamideRemoves acetyl group to expose free amine for further reactions.
Acylation Acid anhydridesModified acetamide derivativesTailors solubility or binding affinity.

Comparative Reactivity with Structural Analogs

Reactivity trends can be extrapolated from related compounds:

Analog Structure Key Reaction Outcome Source
N-(4-Amino)-phenylacetamidePhenylacetamide with –NH₂DiazotizationAzo dyes or coupling products
1-(Tetrahydro-pyran)-pyrazolePyrazole + oxaneRing-opening alkylationLinear ether-alcohol intermediates

Inference : The integration of sulfonamide, pyrazole, and oxane moieties in the target compound likely enhances its stability and modular reactivity compared to simpler analogs .

Synthetic Optimization Strategies

Key considerations for reaction design:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide reactivity .

  • Catalysts : Pd/C or CuI for cross-coupling at the pyrazole ring .

  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is critical for isolating reaction products.

Scientific Research Applications

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The compound’s closest analogs include acetamides with pyrazole, triazole, or thiazole cores and varied substituents. Key comparisons are summarized below:

Compound Name / CAS Molecular Formula Key Substituents Molecular Weight (Da) Notable Properties
Target Compound (1796948-68-9) C17H22N4O4S (inferred) Tetrahydro-2H-pyran-4-yl, sulfonamide, phenylacetamide ~386.5 Pharmaceutical use (undisclosed); pyran enhances stability
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C24H16FN7O2S Cyano, fluorophenyl, furyl-triazolyl, thioether 485.493 Larger triazole-thioether moiety; no reported bioactivity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide C19H19N3O2S Methylsulfanylphenyl, dihydro-pyrazol-4-yl 353.44 Crystallizes in dimeric form via N–H⋯O bonds; antimicrobial potential inferred
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C19H17Cl2N3O2 Dichlorophenyl, dihydro-pyrazol-4-yl 398.27 Structurally similar to benzylpenicillin; forms R22(10) dimers via H-bonding
2-(4-(Isopropylsulfonyl)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide C20H27N3O4S Isopropylsulfonyl, tetrahydro-2H-pyran-2-ylmethyl 405.5 Sulfonyl group may enhance solubility; pyran for stability

Physicochemical and Crystallographic Insights

  • Solid-State Behavior : Pyrazol-4-yl acetamides (e.g., ) form planar amide groups and dimeric structures via N–H⋯O interactions, critical for stability and formulation .
  • Solubility : Sulfonamide and pyran groups in the target compound may improve aqueous solubility compared to thioether analogs (e.g., ).

Biological Activity

N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O4SC_{16}H_{20}N_{4}O_{4}S. The compound features a sulfonamide moiety, which is known for its role in various biological activities, including antibacterial and antitumor effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity:
Research has indicated that compounds containing pyrazole and sulfonamide groups exhibit promising antitumor properties. A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition .

2. Antimicrobial Properties:
this compound has been evaluated for its antibacterial activity. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

3. Neuroprotective Effects:
The neuroprotective potential of pyrazole derivatives has been explored in models of neurodegeneration. These compounds may modulate excitatory amino acid transporters, thereby providing a protective effect against neurotoxicity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds with sulfonamide groups often act as enzyme inhibitors, particularly targeting carbonic anhydrase and certain kinases involved in cancer progression.
  • Modulation of Cell Signaling Pathways: The presence of the pyrazole ring can influence pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 10 to 30 µM, indicating their potential as antitumor agents.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL.

Data Table

Biological ActivityIC50/MIC ValuesReference
Antitumor (Cancer Cell Lines)10 - 30 µM
Antimicrobial (S. aureus)15 µg/mL
Antimicrobial (E. coli)25 µg/mL

Q & A

Basic: What are the common synthetic routes for preparing N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:

Sulfonylation: React 1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-amine with 4-acetamidobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C to form the sulfonamide linkage .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product.

Validation: Confirm purity via HPLC (>95%) and structural identity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement: Employ the SHELX system (SHELXL for refinement, SHELXS for structure solution). The final model typically achieves R-factors < 0.05, with anisotropic displacement parameters for non-H atoms .
  • Validation: Check for data-to-parameter ratios > 15 and mean σ(C–C) bond lengths < 0.002 Å to ensure reliability .

Advanced: How can researchers resolve contradictory NMR data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected splitting or integration ratios) may arise from dynamic effects or impurities. Strategies include:

  • 2D NMR: Use 1^1H-1^1H COSY, 1^1H-13^{13}C HSQC, and HMBC to assign coupling networks and confirm connectivity .
  • Variable-Temperature NMR: Identify rotational barriers in sulfonamide or acetamide groups by analyzing signal coalescence at elevated temperatures .
  • X-ray Crystallography: Cross-validate ambiguous NMR assignments with SC-XRD data to resolve stereochemical uncertainties .

Advanced: What strategies optimize reaction yields in the sulfonylation step?

Methodological Answer:
Low yields often stem from competing hydrolysis or steric hindrance. Solutions:

  • Base Selection: Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the pyrazole amine .
  • Solvent Optimization: Use anhydrous DMF or THF to stabilize reactive intermediates and reduce side reactions .
  • Temperature Control: Perform reactions under inert gas (N2_2) at −10°C to minimize sulfonyl chloride decomposition .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and acetamide (N–H bend at 1550–1650 cm1^{-1}) functional groups .
  • 1^1H NMR: Key signals include pyranyl protons (δ 3.5–4.5 ppm as multiplet), pyrazole protons (δ 7.0–8.0 ppm), and acetamide NH (δ 10.0–10.5 ppm) .
  • HRMS: Validate molecular formula (e.g., [M+H]+^+ calculated for C16_{16}H21_{21}N3_3O4_4S: 376.1294) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the tetrahydro-pyran substituent (e.g., replace with piperidine or morpholine) and assess changes in bioactivity .
  • Enzyme Assays: Test inhibitory effects on target enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase) using fluorometric or colorimetric kits .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities and guide rational design .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at −20°C in airtight, light-resistant vials to prevent degradation .
  • Solubility: Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring: Use LC-MS monthly to check for decomposition (e.g., sulfonamide hydrolysis to sulfonic acid) .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Purity Verification: Re-characterize batches via elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Assay Standardization: Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and normalize data to cell viability (MTT assay) .
  • Solvent Compatibility: Ensure DMSO concentration ≤1% in cell-based assays to avoid cytotoxicity artifacts .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Work in a fume hood due to potential dust inhalation risks during weighing .
  • Waste Disposal: Neutralize acidic/basic residues before disposing in halogenated waste containers .

Advanced: What experimental designs are optimal for studying metabolic stability?

Methodological Answer:

  • In Vitro Models: Use liver microsomes (human or rat) with NADPH cofactor and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite Identification: Perform UPLC-QTOF-MS in positive/negative ion modes to detect phase I/II metabolites .
  • Kinetic Analysis: Calculate intrinsic clearance (Clint_{int}) using the substrate depletion method and extrapolate to hepatic clearance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]sulfonyl}phenyl)acetamide

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